molecular formula C12H12N2O3 B2429740 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid CAS No. 852933-91-6

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No. B2429740
M. Wt: 232.239
InChI Key: XDMONCLSHJEVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid, commonly referred to as EMODQ, is a synthetic compound that has been studied for its potential applications in a variety of fields, including medical and industrial research. EMODQ is a derivative of quinoxaline, a heterocyclic compound, and is composed of two nitrogen atoms, two oxygen atoms, and six carbon atoms. It is a colorless, odorless, and tasteless powder that is soluble in water and alcohol.

Scientific research applications

Tautomerism and Structural Analysis

  • Tautomerism Studies: Research has been conducted on the tautomerism of derivatives similar to "1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid". One study focused on 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, analyzing their tautomeric forms in different states, which is crucial for understanding their chemical behavior and applications (Chapman, 1966).

Synthesis and Properties

  • Synthesis Processes: Various synthesis methods and properties of related compounds have been explored. One study discussed the alkaline hydrolysis of similar ethyl esters, leading to new compounds (Ukrainets, Sidorenko, Gorokhova, Shishkina, 2006).
  • Reactions and Hydrolysis: Another research focused on the hydrolysis of compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives, revealing important insights into their chemical reactions (Iwanami, Kenjo, Nishibe, Kajiura, Isoyama, 1964).

Anticancer and Antibacterial Activities

Miscellaneous Applications

  • Antimicrobial and Antifungal Potential: Research on peptide derivatives of similar compounds has shown promising results in antimicrobial, antifungal, and anthelmintic activity. Molecular docking studies have also revealed potential against human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary, Kumar, Tarazi, 2016).

properties

IUPAC Name

1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-14-10-5-4-8(12(16)17)6-9(10)13-7(2)11(14)15/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMONCLSHJEVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

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